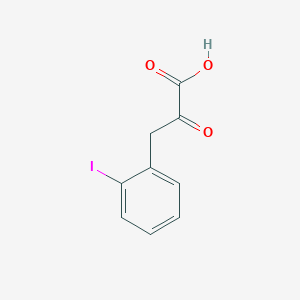
3-(2-Iodophenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Iodophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H7IO3 It is a derivative of phenylpropanoic acid, where an iodine atom is substituted at the ortho position of the phenyl ring, and a keto group is present at the second carbon of the propanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodophenyl)-2-oxopropanoic acid typically involves the iodination of phenylpropanoic acid derivatives. One common method is the direct iodination of 2-phenylpropanoic acid using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out at room temperature to avoid over-iodination and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic iodination of phenylpropanoic acid using a palladium catalyst. This method allows for the selective introduction of the iodine atom at the ortho position with high efficiency and minimal by-products. The reaction conditions typically involve the use of a palladium catalyst, an iodine source, and a suitable solvent such as acetonitrile or dichloromethane.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Iodophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of 3-(2-Iodophenyl)-2-oxoacetic acid.
Reduction: Formation of 3-(2-Iodophenyl)-2-hydroxypropanoic acid.
Substitution: Formation of 3-(2-Azidophenyl)-2-oxopropanoic acid or 3-(2-Cyanophenyl)-2-oxopropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(2-Iodophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(2-Iodophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and keto group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodophenylacetic acid: Similar structure but lacks the keto group.
3-(2-Bromophenyl)-2-oxopropanoic acid: Bromine atom instead of iodine.
3-(2-Chlorophenyl)-2-oxopropanoic acid: Chlorine atom instead of iodine.
Uniqueness
3-(2-Iodophenyl)-2-oxopropanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in electrophilic substitution reactions and increases its potential as a radiolabeled compound for imaging studies.
Eigenschaften
Molekularformel |
C9H7IO3 |
|---|---|
Molekulargewicht |
290.05 g/mol |
IUPAC-Name |
3-(2-iodophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7IO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) |
InChI-Schlüssel |
PHBNWZUOWABOGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















